molecular formula C7H10O3 B15165769 [(Cyclobut-2-en-1-yl)methoxy]acetic acid CAS No. 184826-89-9

[(Cyclobut-2-en-1-yl)methoxy]acetic acid

Cat. No.: B15165769
CAS No.: 184826-89-9
M. Wt: 142.15 g/mol
InChI Key: UKQRHJMUIFEVSS-UHFFFAOYSA-N
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Description

[(Cyclobut-2-en-1-yl)methoxy]acetic acid is a chemical compound characterized by a cyclobutene ring attached to a methoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Cyclobut-2-en-1-yl)methoxy]acetic acid typically involves the reaction of cyclobutene derivatives with methoxyacetic acid under specific conditions. One common method includes the use of n-butyllithium as a base to deprotonate the cyclobutene, followed by the addition of methoxyacetic acid to form the desired product . The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[(Cyclobut-2-en-1-yl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(Cyclobut-2-en-1-yl)methoxy]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Cyclobut-2-en-1-yl)methoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

[(Cyclobut-2-en-1-yl)methoxy]acetic acid can be compared with other similar compounds, such as:

    Cyclobutene derivatives: These compounds share the cyclobutene ring structure but differ in their functional groups.

    Methoxyacetic acid derivatives: These compounds have the methoxyacetic acid moiety but vary in their attached groups.

The uniqueness of this compound lies in its combination of the cyclobutene ring and methoxyacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

184826-89-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

2-(cyclobut-2-en-1-ylmethoxy)acetic acid

InChI

InChI=1S/C7H10O3/c8-7(9)5-10-4-6-2-1-3-6/h1-2,6H,3-5H2,(H,8,9)

InChI Key

UKQRHJMUIFEVSS-UHFFFAOYSA-N

Canonical SMILES

C1C=CC1COCC(=O)O

Origin of Product

United States

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